![molecular formula C17H19NO5 B291261 N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide](/img/structure/B291261.png)
N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide, also known as DMB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMB is a derivative of 2,4-dimethoxybenzamide and is characterized by its unique chemical structure that makes it an attractive candidate for various research studies.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide is not fully understood. However, it has been suggested that N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has been shown to have antioxidant properties. Additionally, N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide in lab experiments is its unique chemical structure, which makes it an attractive candidate for various research studies. Additionally, N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are numerous future directions for research involving N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide. One potential area of research is in the development of N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide-based cancer therapies. Additionally, research is needed to further elucidate the mechanism of action of N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide and to better understand its potential applications in various fields of scientific research. Other potential future directions include the development of N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide-based treatments for inflammatory diseases and neurodegenerative diseases.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzoyl chloride with 2,4-dimethoxyaniline in the presence of a base such as triethylamine. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis techniques.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has been shown to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer biology. N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
Molecular Formula |
C17H19NO5 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO5/c1-20-11-5-7-13(15(9-11)22-3)17(19)18-14-8-6-12(21-2)10-16(14)23-4/h5-10H,1-4H3,(H,18,19) |
InChI Key |
RBUPDLBKCUEEPO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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